2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
CAS No.: 2325236-58-4
Cat. No.: VC4301652
Molecular Formula: C15H18FNO2
Molecular Weight: 263.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2325236-58-4 |
|---|---|
| Molecular Formula | C15H18FNO2 |
| Molecular Weight | 263.312 |
| IUPAC Name | 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone |
| Standard InChI | InChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2 |
| Standard InChI Key | OJVYVTZJVGFUFG-UHFFFAOYSA-N |
| SMILES | C1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F |
Introduction
2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a fluorophenoxy group and an octahydrocyclopenta[c]pyrrole moiety, which are crucial for its therapeutic potential.
Key Molecular Data:
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CAS Number: 2325236-58-4
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Molecular Formula: C15H18FNO2
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Molecular Weight: Not explicitly stated in the available literature, but can be calculated based on the molecular formula.
Synthesis of 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
The synthesis of this compound typically involves multiple steps, including the modification of existing pyrrole derivatives or the incorporation of fluorinated aromatic systems. Key reagents and conditions include:
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Reagents: N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate for activating carboxylic acids.
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Reaction Conditions: Temperature, solvent choice (e.g., dimethylformamide), and reaction time are crucial for optimizing yields.
Synthesis Steps:
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Activation of Carboxylic Acids: Use of coupling reagents to facilitate amide bond formation.
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Coupling Reaction: Combining activated carboxylic acids with appropriate amines under controlled conditions.
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Purification: Techniques such as chromatography or recrystallization to isolate the pure compound.
Potential Biological Activities
Substituted pyrroles, like 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, are known for their diverse biological activities. The structural motifs in this compound suggest potential interactions with biological targets, which could lead to applications in pharmacology.
Potential Applications:
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Pharmacological Applications: Due to its structural characteristics, this compound may interact with specific receptors or enzymes, potentially leading to therapeutic effects.
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Research Directions: Further studies are needed to elucidate its mechanism of action and explore its potential therapeutic uses.
Comparison with Related Compounds
Other compounds featuring similar structural motifs, such as 2-(2-Fluorophenoxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one (CAS Number: 2415524-32-0), also show promise in medicinal chemistry. These compounds highlight the importance of fluorophenoxy and pyrrole moieties in biological activity.
Comparison Table:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one | 2325236-58-4 | C15H18FNO2 | Calculated based on formula |
| 2-(2-Fluorophenoxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one | 2415524-32-0 | C19H25FN2O2 | 332.4 |
Future Research Directions
Future studies should focus on elucidating the mechanism of action of 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one and exploring its potential therapeutic applications. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
Research Objectives:
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Mechanism of Action: Investigate how the compound interacts with biological targets.
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Therapeutic Potential: Evaluate its potential in treating specific diseases or conditions.
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Optimization of Synthesis: Improve synthesis methods to enhance yield and purity.
By pursuing these research directions, scientists can unlock the full potential of this compound and contribute to advancements in medicinal chemistry.
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